ADL 08-0011-d5 is a labeled compound primarily used in biochemical research. It is a derivative of ADL 08-0011, which is a selective antagonist of the μ-opioid receptor. This compound has been synthesized to include deuterium, which enhances its stability and allows for more precise tracking in various experimental settings. The molecular formula for ADL 08-0011-d5 is C23H24D5NO3, and its molecular weight is approximately 372.51 g/mol. This compound is significant in studies related to opioid receptor interactions and drug development.
ADL 08-0011-d5 can be sourced from various biochemical suppliers, including Santa Cruz Biotechnology, where it is categorized under additional biochemicals for research purposes. The compound is classified as a chemical compound with specific applications in pharmacological studies, particularly those focusing on opioid receptors and their antagonists.
The synthesis of ADL 08-0011-d5 involves the incorporation of deuterium into the molecular structure of ADL 08-0011. The process typically includes:
The technical details of the synthesis are critical for reproducibility and may require specific conditions such as temperature control, reaction time, and pH adjustments to optimize yield and purity.
The molecular structure of ADL 08-0011-d5 features a complex arrangement typical of opioid receptor antagonists. The presence of deuterium alters the vibrational frequencies of the bonds, which can be advantageous in spectroscopic studies.
The key structural data includes:
ADL 08-0011-d5 participates in various chemical reactions typical for opioid receptor antagonists, including:
Understanding these reactions requires knowledge of kinetics and thermodynamics, which can be assessed through binding assays and metabolic profiling.
ADL 08-0011-d5 functions as a μ-opioid receptor antagonist by binding to the receptor without activating it, effectively blocking the action of agonists such as morphine or endorphins. This mechanism is crucial in preventing opioid-induced effects such as analgesia and sedation.
Research indicates that compounds like ADL 08-0011-d5 can significantly reduce postoperative ileus by inhibiting the effects of opioids on gastrointestinal motility.
ADL 08-0011-d5 exhibits properties typical of organic compounds, including:
The chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy can provide insights into the structural integrity and purity of ADL 08-0011-d5.
ADL 08-0011-d5 is primarily used in:
ADL 08-0011-d5 is a deuterium-labeled analog of ADL 08-0011 (Alvimopan Metabolite 1), where five hydrogen atoms (^1H) are replaced by deuterium (^2H or D) at specific molecular positions. The parent compound, ADL 08-0011 HCl, is identified as a hydrochloride salt with the chemical name (3R,4R)-1-((2S)-2-Benzyl-2-carboxyethyl)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine hydrochloride and the empirical formula C~23~H~29~NO~3~·HCl (MW: 403.94 g/mol) [1] [2]. The deuterated variant (d5) thus corresponds to C~23~H~24~D~5~NO~3~·HCl, with a theoretical molecular weight of ~409.0 g/mol.
Table 1: Key Chemical Identifiers
Property | ADL 08-0011 HCl | ADL 08-0011-d5 |
---|---|---|
CAS Registry Number | 170098-43-8 | Not assigned |
Empirical Formula | C~23~H~30~ClNO~3~* | C~23~H~24~D~5~ClNO~3~ |
Molecular Weight | 403.94 g/mol | ~409.0 g/mol |
Appearance | White to off-white solid | Presumed similar |
Synonyms | Alvimopan Metabolite 1 HCl; Alvimopan Impurity 21 | Deuterated analog of listed synonyms |
*Note: Empirical formula occasionally listed as C~23~H~30~ClNO~3~ (non-salt notation) in commercial databases [1].*
The deuterium atoms are strategically incorporated at metabolically stable sites (e.g., aromatic rings or methyl groups) to minimize kinetic isotope effects that could alter biological activity. This design preserves the core structure’s stereochemistry—critical for maintaining its affinity as a μ-opioid receptor antagonist [1].
ADL 08-0011 is the primary gut-derived metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist (PAM-ORA) used to manage postoperative ileus [1]. Alvimopan undergoes enzymatic hydrolysis in the intestine to form ADL 08-0011, which retains potent μ-opioid antagonism (K~i~ = 0.25 nM) [2]. The deuterated form (d5) serves as an isotopic tracer in pharmacological studies:
Table 2: Research Applications of ADL 08-0011-d5
Application | Mechanistic Insight | Technical Advantage |
---|---|---|
Mass Spectrometry | Detection of metabolite in plasma/CSF | ~5 Da mass shift enhances MS selectivity |
Tissue Distribution Studies | Quantifies blood-brain barrier penetration | Avoids cross-reactivity with alvimopan |
Ex Vivo Metabolism Assays | Measures hydrolysis rates of alvimopan | Distinguishes enzymatic vs. non-enzymatic pathways |
ADL 08-0011-d5 addresses two critical challenges in drug development: metabolite quantification and receptor interaction analysis.
Analytical Significance
Pharmacological Significance
Table 3: Commercial Research Availability
Supplier Reference | Purity | Available Quantities | Pricing (Approx.) |
---|---|---|---|
3D-FB183828 | ≥95% | 2mg, 5mg, 10mg, 25mg | €315 (2mg) to €1,468 (25mg) |
TM-T70267 | Unspecified | 10mg | €2,565 (10mg) |
Note: Delivery times range from 14–76 days, reflecting specialized synthesis [1] [2].
Naming Clarification: "D5" in this context denotes pentadeuterated, unrelated to the silicone compound decamethylcyclopentasiloxane (CAS 541-02-6), which shares the abbreviation "D5" [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5